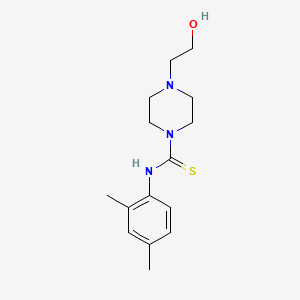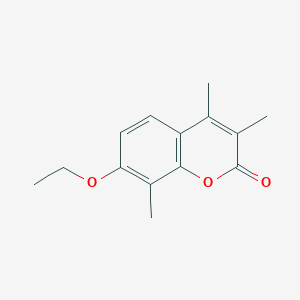
N-(2,4-dimethylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide, commonly known as DMPT, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DMPT is a derivative of piperazine and is structurally similar to the neurotransmitter serotonin.
Mecanismo De Acción
DMPT acts as a histone deacetylase inhibitor, which can lead to changes in gene expression. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, which can lead to changes in chromatin structure and gene expression. By inhibiting histone deacetylases, DMPT can lead to increased acetylation of histone proteins and changes in gene expression.
Biochemical and Physiological Effects
DMPT has been shown to have a variety of biochemical and physiological effects. It has been shown to induce hypoxia in cells, which can lead to changes in cellular metabolism. DMPT has also been shown to increase the expression of certain genes, such as HIF-1α, which is involved in the regulation of cellular responses to hypoxia. DMPT has also been shown to increase the expression of genes involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPT has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cells and tissues. It is also relatively stable and can be stored for long periods of time. However, DMPT can be toxic at high concentrations, which can limit its use in certain experiments. It is also important to note that DMPT can affect gene expression in a non-specific manner, which can make it difficult to interpret results.
Direcciones Futuras
There are several future directions for research on DMPT. One area of interest is its potential use in cancer research. DMPT has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its potential as a cancer treatment. Another area of interest is its potential use in the treatment of neurodegenerative diseases. DMPT has been shown to increase the expression of genes involved in neuronal survival, and further studies are needed to determine its potential as a neuroprotective agent. Additionally, further studies are needed to determine the optimal concentrations and conditions for the use of DMPT in lab experiments.
Métodos De Síntesis
DMPT can be synthesized through a multi-step process that involves the reaction of piperazine with 2,4-dimethylphenyl isothiocyanate and 2-chloroethanol. The resulting product is then purified through chromatography to obtain pure DMPT. This synthesis method has been optimized to yield high purity DMPT with good yields.
Aplicaciones Científicas De Investigación
DMPT has been shown to have potential applications in scientific research. It has been used as a tool to study the regulation of gene expression in various organisms. DMPT acts as a histone deacetylase inhibitor, which can lead to changes in gene expression. It has also been used to induce hypoxia in cells, which can mimic the conditions of low oxygen levels in tissues. This can be useful in studying the effects of hypoxia on cellular processes.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c1-12-3-4-14(13(2)11-12)16-15(20)18-7-5-17(6-8-18)9-10-19/h3-4,11,19H,5-10H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRHTJVAAUUKMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)N2CCN(CC2)CCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(benzyloxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B5801547.png)
![6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5801551.png)



![N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-N'-2-naphthylguanidine](/img/structure/B5801567.png)


![N-[4-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B5801588.png)


![4-[2-(methylthio)benzoyl]morpholine](/img/structure/B5801605.png)
![N-[2-(3-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-6-yl)phenyl]acetamide](/img/structure/B5801610.png)
